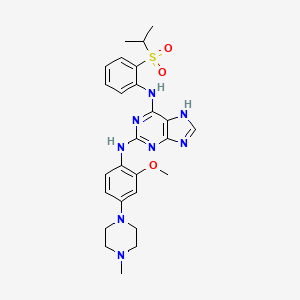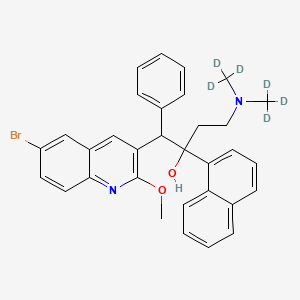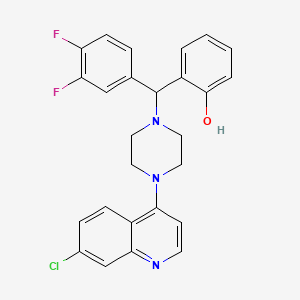![molecular formula C25H23N7O4 B12381885 methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UKTT15 is a chemical compound known for its role as an allosteric inhibitor of poly (ADP-ribose) polymerase 1 (PARP1).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of UKTT15 involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The detailed synthetic route includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as nitration, reduction, and cyclization.
Final Assembly: The intermediates are then subjected to conditions that facilitate the formation of the final UKTT15 structure. .
Industrial Production Methods: Industrial production of UKTT15 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: UKTT15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of UKTT15 .
Applications De Recherche Scientifique
UKTT15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of PARP1 inhibition and its effects on DNA repair processes.
Biology: Employed in research to understand the role of PARP1 in cellular processes and its implications in diseases.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of existing treatments by inhibiting PARP1.
Industry: Utilized in the development of new therapeutic agents and in the study of drug interactions and mechanisms
Mécanisme D'action
UKTT15 exerts its effects by binding to the allosteric site of PARP1, thereby inhibiting its activity. This inhibition prevents PARP1 from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets involved include the catalytic domain of PARP1 and the pathways associated with DNA damage response .
Comparaison Avec Des Composés Similaires
UKTT15 is unique compared to other PARP1 inhibitors due to its allosteric mode of action. Similar compounds include:
Veliparib: A type III PARP1 inhibitor that lacks contacts with the helical domain.
Olaparib: Another PARP1 inhibitor with a different mechanism of action.
Rucaparib: Similar to olaparib but with distinct pharmacokinetic properties.
UKTT15 stands out due to its ability to trap PARP1 at DNA breaks, making it more potent against certain cancer cells .
Propriétés
Formule moléculaire |
C25H23N7O4 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
methyl 2-[4-[4-(4-carbamoyl-1H-benzimidazol-2-yl)benzoyl]piperazin-1-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H23N7O4/c1-36-24(35)17-13-27-25(28-14-17)32-11-9-31(10-12-32)23(34)16-7-5-15(6-8-16)22-29-19-4-2-3-18(21(26)33)20(19)30-22/h2-8,13-14H,9-12H2,1H3,(H2,26,33)(H,29,30) |
Clé InChI |
ASPUHGRKEUIGTD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5N4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)



![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)

![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)



![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
methyl phosphate](/img/structure/B12381873.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
